[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Description
[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (CAS: 1039994-46-1) is a substituted 1,2,4-oxadiazole derivative featuring an isobutyl group at the 3-position of the oxadiazole ring and an ethylamine side chain at the 5-position, which is protonated as a hydrochloride salt. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly in kinase inhibitor or G protein-coupled receptor (GPCR) modulator research . Its molecular formula is C₈H₁₆ClN₃O, with a molecular weight of 207.69 g/mol (calculated). The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays .
Properties
IUPAC Name |
1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDSZRZWCHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-95-4 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1221725-72-9
- Molecular Formula : C₈H₁₆ClN₃O
- Molecular Weight : 206.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxadiazole moieties often exhibit diverse pharmacological properties due to their ability to modulate enzyme activities and receptor interactions.
Potential Mechanisms:
- Inhibition of PI3K Pathway : Some derivatives have shown inhibition of Class I PI3K enzymes, which are crucial in cancer cell proliferation and survival .
- Antioxidant Activity : The presence of heterocyclic structures may contribute to antioxidant properties, reducing oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have indicated that this compound could possess anticancer properties. For instance:
- Study Findings : In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has been tested for its antimicrobial efficacy:
- Results : It exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 40 μg/mL to 500 μg/mL depending on the strain .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The isobutyl group in the target compound provides steric bulk and lipophilicity, which may influence receptor binding compared to smaller substituents like ethyl or methyl .
Methylthio or methoxyethyl groups (e.g., CymitQuimica’s derivative) add hydrogen-bonding or polarity, impacting solubility and target affinity .
Pharmacological Relevance :
- Analogs like L694247 () demonstrate that 1,2,4-oxadiazole derivatives are explored in CNS drug discovery, targeting serotonin receptors .
- The hydrochloride salts of these compounds are preferred in early-stage drug development due to improved stability and solubility .
Synthetic Accessibility :
- Most derivatives are synthesized via cyclization of amidoximes with carboxylic acid derivatives, followed by amine functionalization . For example, acrylamide derivatives are prepared by reacting the amine intermediate with acyl chlorides in acetonitrile .
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, synthesized typically via cyclization reactions involving amidoximes and carboxylic acid derivatives. Three main synthetic routes are prominent:
Two-Step Synthesis via O-Acylamidoximes:
Amidoximes are first acylated to form O-acylamidoximes, which then undergo cyclodehydration to yield 1,2,4-oxadiazoles. This method often requires isolation of intermediates but provides good control over substitution patterns. For example, acetyl amidoxime reacts with acyl chlorides or anhydrides to form O-acylamidoximes, which cyclize under mild conditions with catalysts such as tetrabutylammonium fluoride (TBAF) in acetonitrile at room temperature.One-Pot Synthesis from Amidoximes and Carboxyl Derivatives:
Amidoximes can be directly cyclized with carboxylic acids or their derivatives in aprotic polar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases (e.g., triethylamine), avoiding isolation of intermediates. This pathway is efficient and widely used in medicinal chemistry for constructing 1,2,4-oxadiazoles bearing sensitive functional groups.Oxidative Cyclization Methods:
These involve oxidative conditions to cyclize amidoxime precursors, though their application is less common in drug design and requires careful optimization to avoid degradation of sensitive groups.
Table 1. Summary of 1,2,4-Oxadiazole Core Synthesis Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Two-step via O-acylamidoximes | Amidoximes, acyl chlorides/anhydrides, TBAF, MeCN, RT | Mild conditions, good yields | Requires intermediate isolation |
| One-pot amidoxime cyclization | Amidoximes, carboxylic acids, DMSO, base | Efficient, no isolation step | Requires optimization of base/solvent |
| Oxidative cyclization | Amidoximes, oxidants | Alternative pathway | Limited application, sensitive to conditions |
Functionalization to Introduce Isobutyl and Ethylamine Substituents
The isobutyl substituent at the 3-position of the oxadiazole ring is typically introduced via the choice of starting amidoxime or acylating agent bearing the isobutyl group. For example, starting from an isobutyl-substituted nitrile or carboxylic acid derivative allows incorporation into the oxadiazole ring during cyclization.
The ethylamine moiety, particularly as the hydrochloride salt, is introduced post-ring formation by functional group transformations such as reductive amination or direct amination of a suitable precursor. The hydrochloride salt is commonly formed by treatment of the free amine with hydrochloric acid in solvents like 1,4-dioxane, yielding a stable crystalline salt.
Detailed Synthetic Procedure Example
A representative synthetic pathway based on recent literature involves:
Preparation of Amidoxime Intermediate:
Hydroxylamine addition to an isobutyl-substituted nitrile yields the corresponding amidoxime.Cyclization to 1,2,4-Oxadiazole:
The amidoxime is coupled with an acyl chloride or carboxylic acid derivative under base catalysis (e.g., triethylamine) in DMSO or MeCN. TBAF can be used to promote cyclodehydration at room temperature over several hours to overnight.Introduction of Ethylamine Group:
The oxadiazole intermediate bearing a suitable leaving group or activated site undergoes alkylation or reductive amination with ethylamine or a protected ethylamine derivative.Formation of Hydrochloride Salt:
The free amine is treated with 4 M HCl in 1,4-dioxane or similar acidic media to produce the hydrochloride salt, which is isolated by filtration and drying.
Research Findings and Optimization Parameters
Reaction Conditions:
Mild temperatures (room temperature to 100 °C) are preferred to preserve thermosensitive substituents on the oxadiazole ring. Reaction times vary from 1 hour to 48 hours depending on the method and scale.Catalysts and Bases:
TBAF and triethylamine are commonly used to promote cyclization and neutralize acidic byproducts. Copper(I) iodide catalysis is employed in Ullmann-type coupling reactions for phenol or amine substitutions.Solvents:
Aprotic polar solvents such as DMSO, MeCN, and 1,4-dioxane are favored for their ability to dissolve polar intermediates and facilitate cyclization.Yield and Purity:
Yields for the cyclization step typically range from 40% to 90%, influenced by the nature of substituents and reaction optimization. Purification is generally achieved by flash chromatography or crystallization.
Data Table: Typical Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine + isobutyl nitrile | 6 h | 60 °C | >85 | Used without further purification |
| O-Acylamidoxime formation | Acyl chloride + amidoxime + TEA, MeCN | 1–3 h | RT | 70–85 | Intermediate isolated or in situ |
| Cyclodehydration to oxadiazole | TBAF (0.1–1.4 eq), MeCN or DMSO | 1–16 h | RT | 60–90 | Mild conditions preserve sensitive groups |
| Amine introduction | Ethylamine or protected derivative | 12–48 h | RT to 100 °C | 50–80 | Reductive amination or alkylation |
| Hydrochloride salt formation | 4 M HCl in 1,4-dioxane | 4–8 h | RT | Quantitative | Crystalline salt isolated by filtration |
Q & A
Q. What are the optimal synthetic routes for [1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of nitrile and hydroxylamine precursors under acidic/basic conditions .
- Isobutyl group introduction : Alkylation or coupling reactions using reagents like alkyl halides or Grignard reagents .
- Amine functionalization : Reductive amination or nucleophilic substitution to attach the ethylamine moiety .
- Hydrochloride salt formation : Final treatment with HCl in solvents like ethanol or DCM . Key parameters : Temperature control (60–80°C), pH adjustment, and purification via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized?
Common techniques include:
- NMR spectroscopy : Assigns proton (¹H) and carbon (¹³C) signals to confirm substituents and connectivity .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ~285.79 for C₁₂H₁₆ClN₃OS) .
- X-ray crystallography : Resolves 3D conformation, hydrogen bonding (oxadiazole N/O atoms), and crystal packing .
- Elemental analysis : Confirms C, H, N, S, and Cl content .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO, ethanol) due to hydrochloride salt formation; limited solubility in non-polar solvents .
- Stability : Degrades above 200°C; sensitive to strong acids/bases, which may hydrolyze the oxadiazole ring . Store at 2–8°C in airtight containers .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Inhibits bacterial growth (e.g., S. aureus) via disruption of cell wall synthesis .
- Anticancer : Induces apoptosis in cancer cell lines (e.g., HeLa) by modulating caspase-3 activity .
- Neuroactive potential : Binds to amine receptors (e.g., serotonin transporters) due to ethylamine moiety .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Comparative assays : Re-test activity under standardized conditions (e.g., pH, temperature, cell lines) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., isobutyl vs. phenyl groups) to isolate contributing factors .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity variations .
Q. What reaction mechanisms govern the compound’s interactions with biological targets?
- Enzyme inhibition : Oxadiazole nitrogen atoms act as hydrogen bond acceptors, blocking catalytic sites (e.g., kinase ATP-binding pockets) .
- Receptor modulation : Ethylamine group mimics endogenous ligands (e.g., neurotransmitters), altering receptor conformation .
- Redox activity : Oxadiazole ring participates in electron transfer, generating reactive oxygen species (ROS) in cancer cells .
Q. How can computational methods optimize this compound for specific therapeutic applications?
- Pharmacophore modeling : Identify critical features (e.g., oxadiazole core, amine distance) using Schrödinger Suite .
- ADMET prediction : Assess bioavailability (e.g., LogP ~1.5), blood-brain barrier penetration, and toxicity (e.g., hepatotoxicity risk) .
- Quantum mechanics (QM) : Calculate electrostatic potential maps to guide derivatization .
Q. What strategies mitigate synthetic challenges (e.g., low yield in cyclization steps)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
